
1-(Azetidin-2-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-2-ylmethyl)piperidine is a compound that features a piperidine ring attached to an azetidine moiety Piperidine is a six-membered heterocyclic amine, while azetidine is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-2-ylmethyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of amino alcohols using thionyl chloride (SOCl₂) to form the azetidine ring . The azetidine ring is then coupled with piperidine through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize cost-effective reagents and optimized reaction conditions to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-2-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-2-ylmethyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions . The piperidine moiety can interact with receptors or enzymes, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with significant ring strain and unique reactivity.
Piperidine: A six-membered heterocyclic amine widely used in medicinal chemistry.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain than azetidine.
Uniqueness: 1-(Azetidin-2-ylmethyl)piperidine is unique due to the combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. The azetidine ring’s strain-driven reactivity, coupled with the piperidine moiety’s versatility, makes this compound a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)piperidine |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)8-9-4-5-10-9/h9-10H,1-8H2 |
InChI Key |
JXDLOQFXIGEMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-3-carboxylate](/img/structure/B13230982.png)

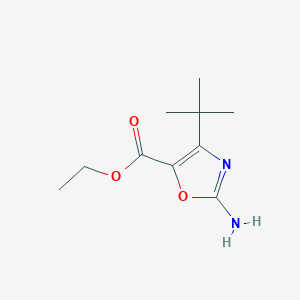
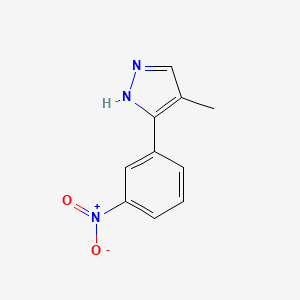

![2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13231013.png)

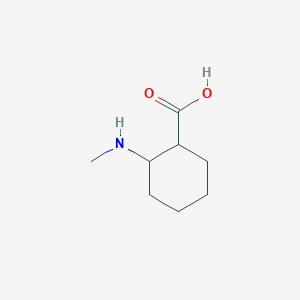
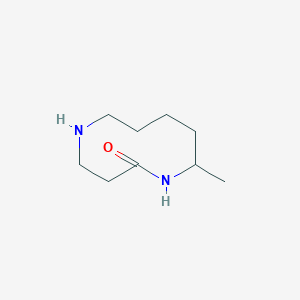
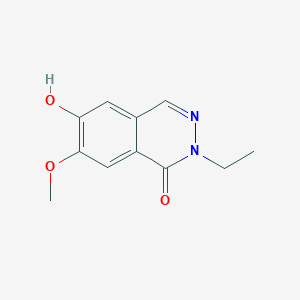
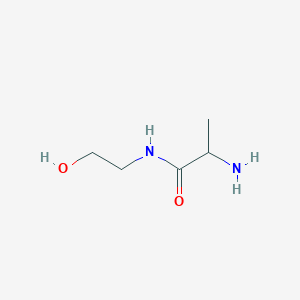

![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13231067.png)
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231073.png)
